molecular formula C20H16ClN3O B2938844 (E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide CAS No. 2035001-50-2

(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide

Cat. No. B2938844
CAS RN: 2035001-50-2
M. Wt: 349.82
InChI Key: ACVZQHUWPWOZOE-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide, also known as BPy-2-Cl-PhAc, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has shown promising results in various applications, including biological imaging, drug delivery, and cancer treatment. In

Mechanism of Action

The mechanism of action of (E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamidec is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. This compound has been shown to bind to the SH3 domain of the protein Crk, which is involved in cell signaling pathways. By inhibiting this interaction, (E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamidec can disrupt cell signaling and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamidec has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, while sparing normal cells. (E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamidec has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. In addition, this compound has been shown to have anti-inflammatory effects, which may be useful in treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamidec is its versatility in scientific research. This compound can be used in various applications, including biological imaging, drug delivery, and cancer treatment. In addition, the synthesis method has been optimized to produce high yields and purity of the compound. However, there are also some limitations to using (E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamidec in lab experiments. One limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications. Another limitation is that the compound may have off-target effects, which could affect the accuracy of experimental results.

Future Directions

There are several future directions for the use of (E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamidec in scientific research. One potential direction is in the development of new cancer treatments. (E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamidec has shown promising results in inducing apoptosis in cancer cells, and further research could lead to the development of new cancer therapies. Another potential direction is in the development of new imaging probes. (E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamidec has been used as a fluorescent probe for biomolecules, and further research could lead to the development of new imaging techniques for biomedical research. Finally, (E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamidec could be used in the development of new drug delivery systems. By incorporating this compound into nanoparticles, drugs could be delivered to specific target cells, reducing the risk of off-target effects.

Synthesis Methods

The synthesis of (E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamidec involves a series of chemical reactions, including the condensation of 2-chlorobenzaldehyde with 2-aminopyridine to form 2-chloro-N-(2-pyridyl)benzamide. This compound is then reacted with (E)-3-(bromomethyl)-2-chloroacrylic acid ethyl ester in the presence of a base to form (E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamidec. The synthesis method has been optimized to produce high yields and purity of the compound.

Scientific Research Applications

(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamidec has been widely used in scientific research for its potential applications in various fields. One of the most promising applications is in biological imaging, where (E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamidec can be used as a fluorescent probe to visualize biomolecules in living cells. This compound has also been used in drug delivery, where it can be incorporated into nanoparticles to deliver drugs to specific target cells. In addition, (E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamidec has shown potential in cancer treatment, where it can induce apoptosis in cancer cells.

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O/c21-18-6-2-1-4-16(18)8-10-20(25)24-13-15-7-9-19(23-12-15)17-5-3-11-22-14-17/h1-12,14H,13H2,(H,24,25)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVZQHUWPWOZOE-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide

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